![molecular formula C19H23NO2 B14228518 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL CAS No. 801219-35-2](/img/structure/B14228518.png)
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, a phenoxy group, and a hexanol chain, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL typically involves the following steps:
Formation of the Pyridine-Ethenyl Intermediate: This step involves the reaction of pyridine with an appropriate ethenylating agent under controlled conditions.
Coupling with Phenoxy Group: The intermediate is then reacted with a phenoxy compound to form the desired phenoxy-pyridine structure.
Attachment of Hexanol Chain: Finally, the hexanol chain is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow reactions, utilizing catalysts and solvents to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenoxy and pyridine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenoxy or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine and phenoxy groups can bind to enzymes or receptors, modulating their activity. The hexanol chain may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL: Unique due to its specific combination of functional groups.
6-{4-[2-(Pyridin-3-YL)ethenyl]phenoxy}hexan-1-OL: Similar structure but with a pyridine ring at a different position.
6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexan-1-OL: Another isomer with the pyridine ring at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
801219-35-2 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
6-[4-(2-pyridin-2-ylethenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H23NO2/c21-15-5-1-2-6-16-22-19-12-9-17(10-13-19)8-11-18-7-3-4-14-20-18/h3-4,7-14,21H,1-2,5-6,15-16H2 |
InChI-Schlüssel |
ARCNUHDQHVUBMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


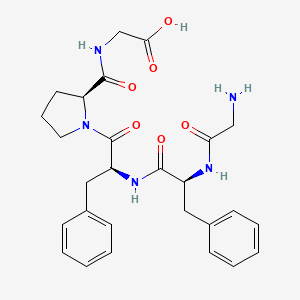
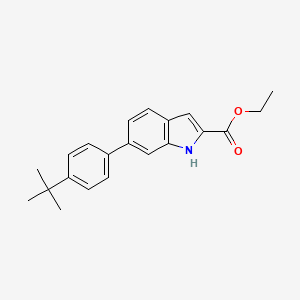
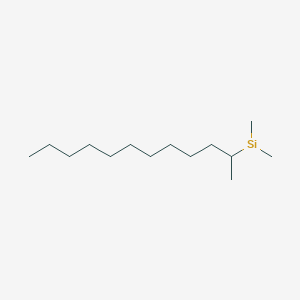
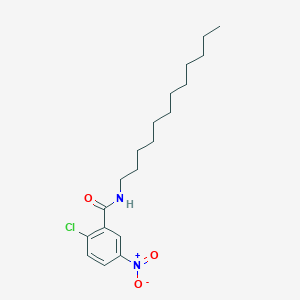
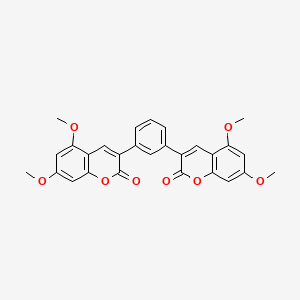
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
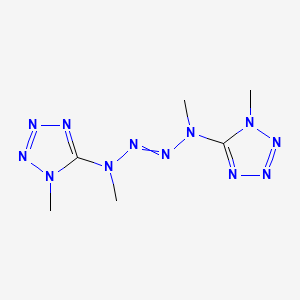
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
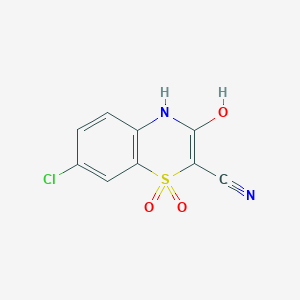
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)

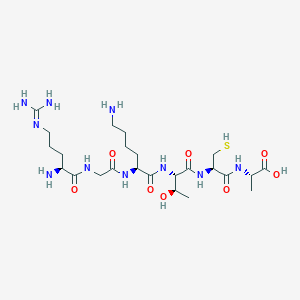
![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
